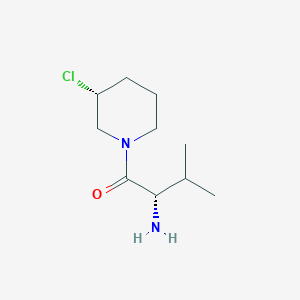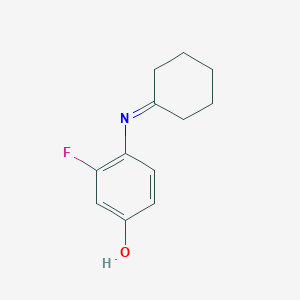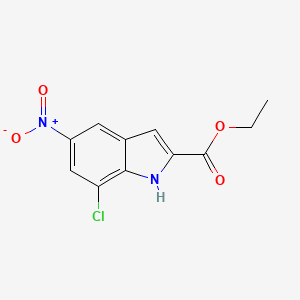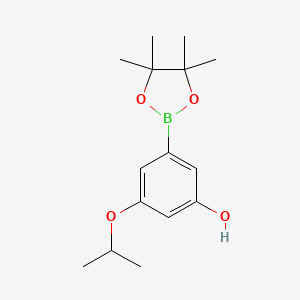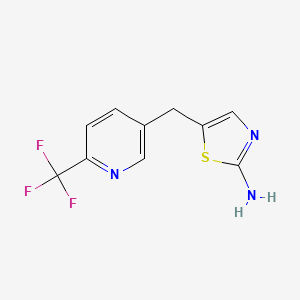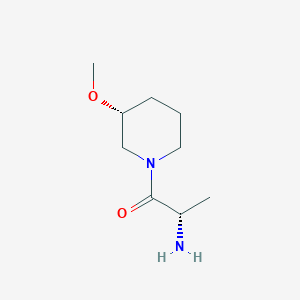
4-Tert-butyl cinnamaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a phenyl ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL typically involves the aldol condensation reaction. This reaction is carried out between 4-tert-butyl-2-methylbenzaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(4-TERT-BUTYL-2-METHYLPHENYL)PROPANOIC ACID
Reduction: 3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENOL
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENOL: The reduced form of the compound.
3-(4-TERT-BUTYL-2-METHYLPHENYL)PROPANOIC ACID: The oxidized form of the compound.
4-TERT-BUTYL-2-METHYLBENZALDEHYDE: The starting material for the synthesis.
Uniqueness
(2E)-3-(4-TERT-BUTYL-2-METHYLPHENYL)PROP-2-ENAL is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a tert-butyl group, a methyl group, and an aldehyde functional group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(E)-3-(4-tert-butyl-2-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C14H18O/c1-11-10-13(14(2,3)4)8-7-12(11)6-5-9-15/h5-10H,1-4H3/b6-5+ |
Clé InChI |
CYWMBZBRXXZCFS-AATRIKPKSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C(C)(C)C)/C=C/C=O |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(C)C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


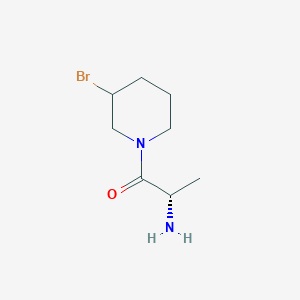
![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
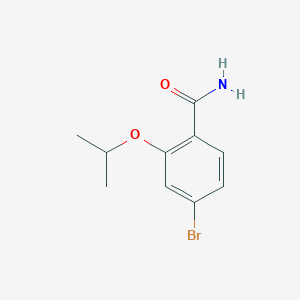

![1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B11755739.png)
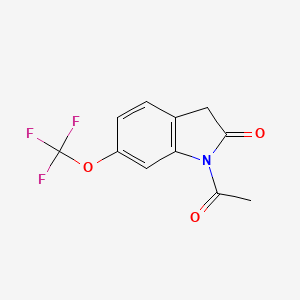
![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)

